(S)-1,2-Dibromohexafluoropropane
CAS No.: 250122-61-3
Cat. No.: VC13841982
Molecular Formula: C3Br2F6
Molecular Weight: 309.83 g/mol
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Specification
| CAS No. | 250122-61-3 |
|---|---|
| Molecular Formula | C3Br2F6 |
| Molecular Weight | 309.83 g/mol |
| IUPAC Name | (2S)-1,2-dibromo-1,1,2,3,3,3-hexafluoropropane |
| Standard InChI | InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11/t1-/m0/s1 |
| Standard InChI Key | KTULQNFKNLFOHL-SFOWXEAESA-N |
| Isomeric SMILES | [C@](C(F)(F)F)(C(F)(F)Br)(F)Br |
| SMILES | C(C(F)(F)F)(C(F)(F)Br)(F)Br |
| Canonical SMILES | C(C(F)(F)F)(C(F)(F)Br)(F)Br |
Introduction
Chemical Identification and Structural Properties
(S)-1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a fully halogenated propane derivative where two bromine atoms and six fluorine atoms occupy specific positions on the carbon backbone. The (S)-enantiomer adopts a stereochemical configuration that enables selective interactions in chiral environments. The compound’s IUPAC name is 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, and its structure is defined by the arrangement .
Molecular and Crystallographic Data
The compound’s molecular geometry has been confirmed via X-ray crystallography in cocrystal studies. For instance, its interaction with (−)-sparteine hydrobromide forms a helical supramolecular architecture stabilized by Br···N halogen bonds . This structural feature is critical for inducing asymmetry in catalytic reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 309.83–309.85 g/mol | |
| Density | 2.169 g/cm³ | |
| Boiling Point | 73°C | |
| Melting Point | -95°C | |
| Flash Point | 71–72°C | |
| Vapor Pressure | Not reported | — |
Reactivity and Functional Role in Catalysis
(S)-1,2-Dibromohexafluoropropane serves as a halogen-bond donor in supramolecular catalysis. Halogen bonding, a noncovalent interaction between electrophilic halogen atoms and Lewis bases, is exploited to orient substrates in stereoselective reactions.
Cocrystal Formation with Chiral Amines
In a landmark study, (S)-1,2-dibromohexafluoropropane formed a cocrystal with (−)-sparteine hydrobromide, where Br···N interactions (bond length: 2.9–3.1 Å) created a chiral microenvironment . This assembly facilitated the enantioselective dearomatization of -heteroarenes, yielding products with up to 98% enantiomeric excess (ee) .
Mechanistic Insights
The enantioselectivity arises from the cocrystal’s ability to preorganize substrates via halogen bonding. For example, in the addition of silyl enol ethers to pyridinium salts, the (S)-configured cocrystal directs nucleophilic attack to the re face of the substrate, favoring the (R)-product .
Future Directions and Research Opportunities
The compound’s utility in enantioselective catalysis warrants further exploration. Potential areas include:
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Development of Continuous-Flow Systems: Leveraging its volatility for gas-phase reactions.
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Expansion to New Reaction Types: Photocatalytic and electrochemical transformations.
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Toxicity Mitigation: Designing derivatives with reduced environmental persistence.
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